

Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloroquinoline-8-carboxylic acid

Cat. No.: B133622

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **7-Chloroquinoline-8-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-chloroquinoline-8-carboxylic acid**, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2] Due to the limited availability of direct experimental spectra for **7-chloroquinoline-8-carboxylic acid** in the public domain, this guide presents a combination of data for closely related compounds and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **7-chloroquinoline-8-carboxylic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **7-chloroquinoline-8-carboxylic acid** are presented below, based on the analysis of related quinoline derivatives.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for **7-Chloroquinoline-8-carboxylic acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.9 - 9.1	d	~4.5
H-3	7.5 - 7.7	dd	~8.5, 4.5
H-4	8.2 - 8.4	d	~8.5
H-5	7.8 - 8.0	d	~8.8
H-6	7.6 - 7.8	d	~8.8
COOH	11.0 - 13.0	s (broad)	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **7-Chloroquinoline-8-carboxylic acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~150
C-3	~122
C-4	~137
C-4a	~128
C-5	~129
C-6	~127
C-7	~136
C-8	~130
C-8a	~148
COOH	~168

Note: Predicted values are based on data from similar quinoline structures and are subject to solvent and concentration effects.^[4]

Infrared (IR) Spectroscopy

The IR spectrum of **7-chloroquinoline-8-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Characteristic IR Absorption Bands for **7-Chloroquinoline-8-carboxylic acid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C-H (Aromatic)	3000-3100	Medium
C=O (Carboxylic Acid)	1680-1710	Strong
C=N (Quinoline)	1600-1620	Medium
C=C (Aromatic)	1450-1580	Medium-Strong
C-O (Carboxylic Acid)	1210-1320	Strong
C-Cl	750-850	Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

The mass spectrum of **7-chloroquinoline-8-carboxylic acid** would provide information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for **7-Chloroquinoline-8-carboxylic acid**

m/z	Ion	Predicted Relative Intensity
207/209	[M] ⁺	Moderate (Isotopic pattern for Cl)
190/192	[M-OH] ⁺	Low
162/164	[M-COOH] ⁺	High
127	[M-COOH-Cl] ⁺	Moderate

Note: Fragmentation is predicted to involve the loss of the carboxylic acid group and the chlorine atom.[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **7-chloroquinoline-8-carboxylic acid**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the tube and ensure the sample is fully dissolved by gentle vortexing.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: -2 to 14 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (ATR method):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **7-chloroquinoline-8-carboxylic acid** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

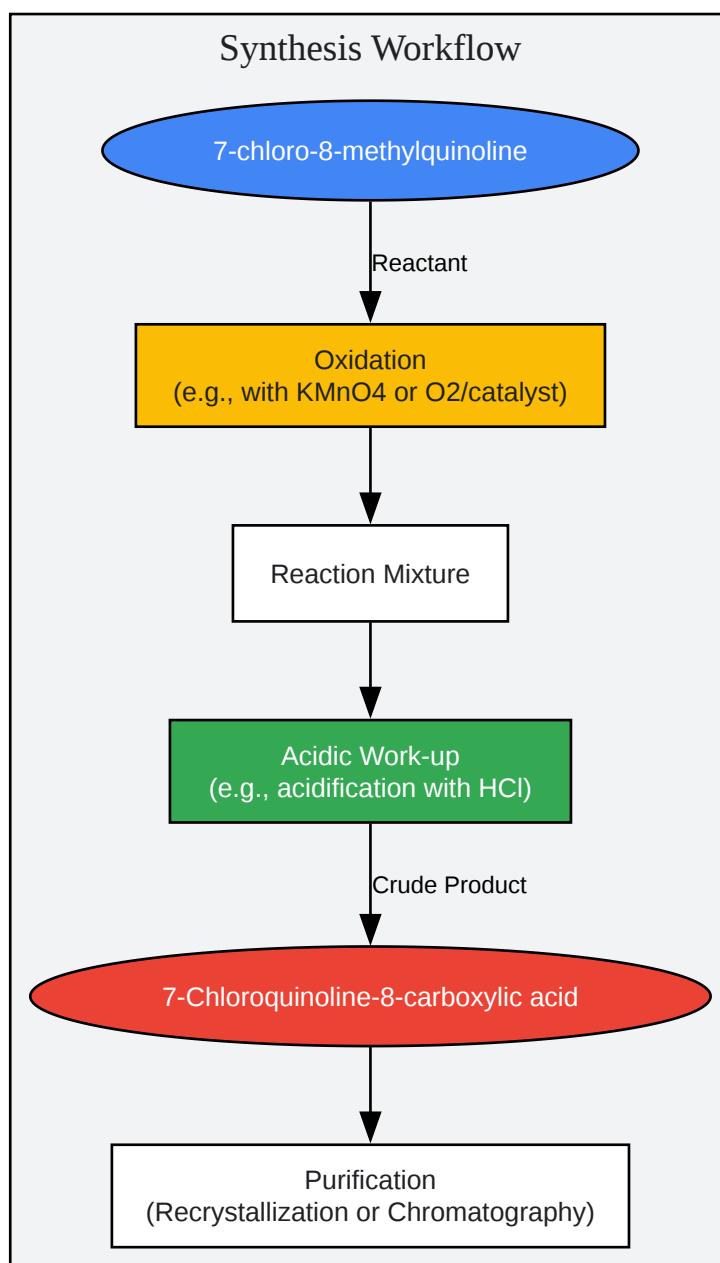
Data Acquisition:

- Spectrometer: A standard FT-IR spectrometer equipped with a Universal ATR accessory.
- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

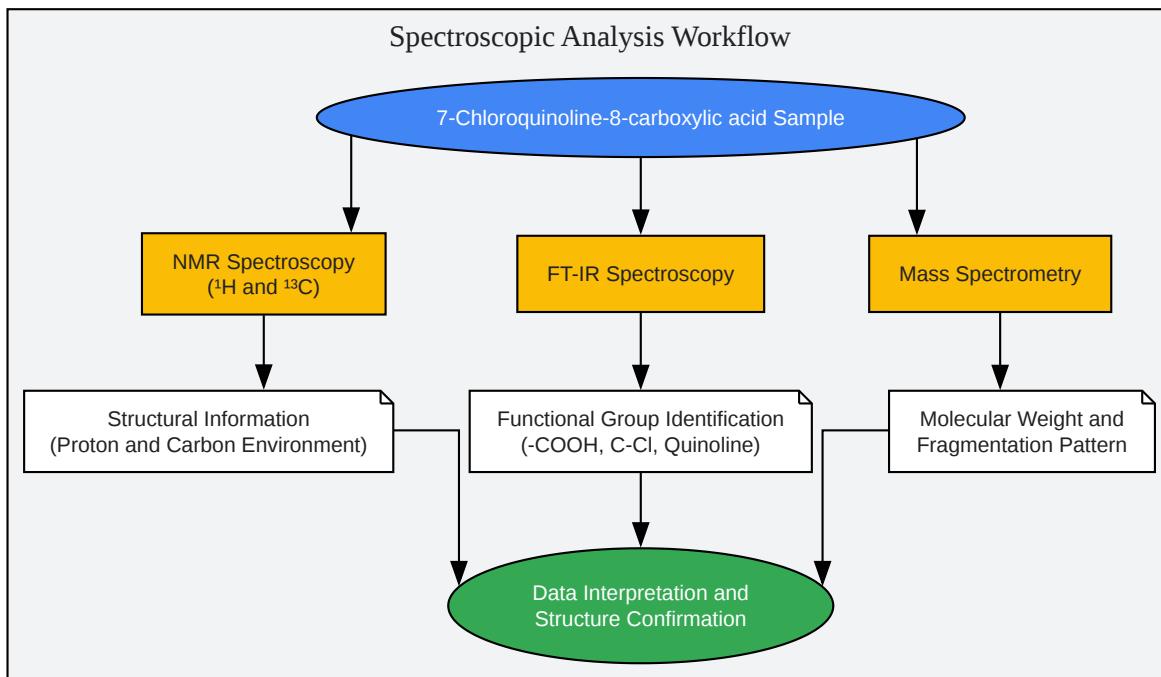
Mass Spectrometry

Sample Preparation (for ESI-MS):


- Prepare a stock solution of **7-chloroquinoline-8-carboxylic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

Data Acquisition (LC-MS with ESI source):

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Collision Energy (for MS/MS): Varied to optimize fragmentation.


Visualizations

The following diagrams illustrate key workflows related to **7-chloroquinoline-8-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **7-Chloroquinoline-8-carboxylic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 7-Chloroquinoline-8-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133622#spectroscopic-data-nmr-ir-mass-spec-of-7-chloroquinoline-8-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com